molecular formula C8H16N2O B2411085 Cycloheptylurea CAS No. 197311-88-9

Cycloheptylurea

Cat. No.: B2411085
CAS No.: 197311-88-9
M. Wt: 156.229
InChI Key: SZGLLXJFYCJRPP-UHFFFAOYSA-N
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Description

Cycloheptylurea is an organic compound with the molecular formula C8H16N2O It is a derivative of urea where one of the hydrogen atoms is replaced by a cycloheptyl group

Scientific Research Applications

Cycloheptylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

As with any chemical compound, handling Cycloheptylurea requires appropriate safety measures. Users should immediately remove any clothing contaminated by the product and move out of the dangerous area . In case of inhalation or other exposure, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylurea can be synthesized through the reaction of cycloheptylamine with isocyanates. One common method involves the reaction of cycloheptylamine with phenyl isocyanate under reflux conditions in an organic solvent such as dichloromethane. The reaction typically proceeds as follows: [ \text{Cycloheptylamine} + \text{Phenyl Isocyanate} \rightarrow \text{this compound} + \text{Phenylamine} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of cycloheptanone derivatives.

    Reduction: Formation of cycloheptylamine.

    Substitution: Formation of substituted urea derivatives.

Mechanism of Action

The mechanism of action of cycloheptylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cycloheptylurea can be compared with other urea derivatives such as:

    1-(4-Chlorophenyl)-3-cycloheptylurea: Similar structure but with a chlorophenyl group attached, which may alter its chemical and biological properties.

    1-(2-Chlorophenyl)-3-cycloheptylurea: Another similar compound with a different positional isomer of the chlorophenyl group.

Uniqueness: this compound is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to other urea derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

cycloheptylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLLXJFYCJRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(3-Cyanophenyl)-N'-(piperidin-4-yl)cycloheptylurea (2.07 g, 6.95 mmol) in tetrahydrofuran (100 ml) with triethylamine (7.64 mmol, 0.77 g, 1.1 ml) was cooled to 0° C. and a-toluenesulfonyl chloride (1.46 g, 7.64 mmol) in tetrahydrofuran (60 ml) was added dropwise. The reaction was allowed to cool to ambient temperature and was stirred for 18 h. The solvent was removed in vacuo and the residue patitioned between water and 5:1 ethyl acetate:acetone. The organic layer was washed with 1N HCl and 1N NaOH, then brine. It was dried (Na2SO4) and evaporated to give 2.63 g of crude product. Purification by medium pressure liquid chromatography on a silica gel column (350 g) gave N-(3-cyanophenyl)-N'-(1-((phenyl)methane)sulfonyl)piperidin-4-yl)cycloheptylurea (1.81 g, 4.0 mmol, 58%, mp 203-204° C.); HRMS (M+H)+ calc. 453.196038, found 453.198085.
Name
N-(3-Cyanophenyl)-N'-(piperidin-4-yl)cycloheptylurea
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
58%

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